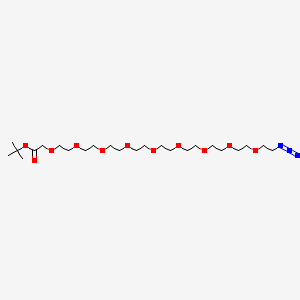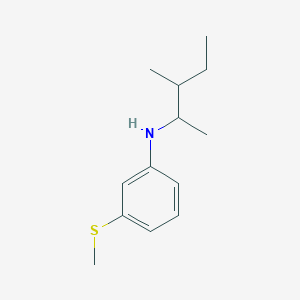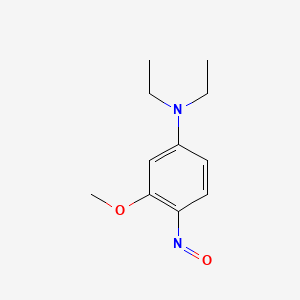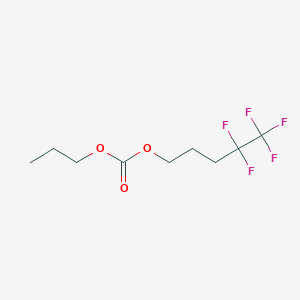![molecular formula C14H14N2O5 B12089658 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B12089658.png)
4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a benzoic acid moiety attached to a pyrazole ring, which is further substituted with an ethoxy group and an oxoethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution with Ethoxy and Oxoethyl Groups: The pyrazole ring is then reacted with ethyl oxalate to introduce the ethoxy and oxoethyl groups.
Attachment to Benzoic Acid: The final step involves the coupling of the substituted pyrazole with benzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can occur at the oxo groups, converting them into hydroxyl groups.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various functionalized benzoic acid derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 4-[3-(2-propoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- 4-[3-(2-butoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Uniqueness
The uniqueness of 4-[3-(2-ethoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H14N2O5 |
|---|---|
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
4-[5-(2-ethoxy-2-oxoethyl)-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C14H14N2O5/c1-2-21-13(18)8-10-7-12(17)16(15-10)11-5-3-9(4-6-11)14(19)20/h3-7,15H,2,8H2,1H3,(H,19,20) |
Clé InChI |
KUNPFEIAGGXAPW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[2-fluoro-4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B12089607.png)

![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)



![4-[(Pentan-2-yl)amino]cyclohexan-1-ol](/img/structure/B12089640.png)


